4-Methyl-6-(4-phenoxyphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .Molecular Structure Analysis
The molecular structure of imidazole is a five-membered ring, containing two nitrogen atoms and three carbon atoms . The difference between structures is in the additional para positioned methyl, -CH3, group in the phenyl ring of the TMI molecules .Chemical Reactions Analysis
Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules . A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Molecular Synthesis and Structural Characterization
Researchers have explored the molecular synthesis and structural characterization of imidazole derivatives and analogs. For instance, Klásek et al. (2010) examined the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to yield novel compounds with confirmed structures through crystal X-ray diffraction. The study emphasized the characterization of compounds using various spectroscopic methods, providing insights into molecular structures relevant in scientific research (Klásek et al., 2010).
Heterocyclic Compound Synthesis
Adnan et al. (2014) focused on the synthesis of heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole. The research presented a detailed methodology for synthesizing these compounds and highlighted their potential applications in various fields, demonstrating the versatility of imidazole derivatives in chemical synthesis (Adnan et al., 2014).
Host-Guest Chemistry
Bhaskar Nath and J. Baruah (2012) investigated an imidazole-based bisphenol and its salts with dicarboxylic and mineral acids. Their work provided structural characterization and insights into the electrostatic and weak interactions in the crystal packing of these compounds, contributing to the understanding of host-guest chemistry and molecular interactions (Bhaskar Nath & J. Baruah, 2012).
N-Heterocyclic Carbene Chemistry
The study by Cole et al. (2005) presented the reactions of N-heterocyclic carbene-stabilized group 13 trihydride complexes with organic acids. This research contributed to the understanding of imidazolium formation and the molecular structures of the resulting species, highlighting the significance of imidazole derivatives in carbene chemistry (Cole et al., 2005).
Mechanism of Action
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Properties
IUPAC Name |
4-methyl-6-(4-phenoxyphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-13-28-21(29)19-20(25(2)23(28)30)24-22-26(14-15-27(19)22)16-9-11-18(12-10-16)31-17-7-5-4-6-8-17/h3-12H,1,13-15H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGFYSHRVSUYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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